2-(benzyloxy)benzene-1,4-dicarbaldehyde
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Overview
Description
2-(Benzyloxy)benzene-1,4-dicarbaldehyde is an organic compound with the molecular formula C15H12O3 It is characterized by the presence of two formyl groups (–CHO) attached to a benzene ring, which is further substituted with a benzyloxy group (–OCH2C6H5)
Preparation Methods
Synthetic Routes and Reaction Conditions
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Benzylation of Hydroquinone: : The synthesis of 2-(benzyloxy)benzene-1,4-dicarbaldehyde typically begins with the benzylation of hydroquinone. Hydroquinone is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form 2-(benzyloxy)phenol.
Reaction Conditions
- Solvent: Acetone or ethanol
- Temperature: Reflux conditions
- Duration: Several hours
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Formylation: : The next step involves the formylation of 2-(benzyloxy)phenol to introduce the aldehyde groups. This can be achieved using the Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Reaction Conditions
- Solvent: DMF
- Temperature: 0°C to room temperature
- Duration: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The aldehyde groups in 2-(benzyloxy)benzene-1,4-dicarbaldehyde can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base
Major Products
Oxidation: 2-(benzyloxy)terephthalic acid
Reduction: 2-(benzyloxy)benzene-1,4-dimethanol
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
2-(Benzyloxy)benzene-1,4-dicarbaldehyde has several applications in scientific research:
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.
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Material Science: : The compound is used in the preparation of polymers and advanced materials due to its ability to form cross-linked structures.
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Biological Studies: : It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
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Medicinal Chemistry: : Research into its derivatives has shown potential in developing new therapeutic agents, particularly in the field of oncology and antimicrobial treatments.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)benzene-1,4-dicarbaldehyde in various applications depends on its chemical reactivity. In organic synthesis, its formyl groups act as electrophiles, facilitating nucleophilic addition reactions. In biological systems, it can interact with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzene-1,4-dicarbaldehyde: Similar structure but with methoxy groups instead of benzyloxy groups.
2,5-Dihydroxybenzene-1,4-dicarbaldehyde: Contains hydroxyl groups instead of benzyloxy groups.
2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Contains butoxy groups instead of benzyloxy groups.
Uniqueness
2-(Benzyloxy)benzene-1,4-dicarbaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and solubility properties. This makes it particularly useful in applications where the benzyl group can be selectively removed or modified, providing versatility in synthetic strategies.
Properties
CAS No. |
2408963-84-6 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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